Structural and Physicochemical Distinction of the Propylsulfonyl Group vs. Aryl- and Branched Alkyl-Sulfonyl Analogs
The 6-propylsulfonyl substituent in CAS 1105213-31-7 provides a linear three-carbon chain, yielding calculated lipophilicity and steric parameters intermediate between smaller methylsulfonyl and larger arylsulfonyl or branched alkylsulfonyl analogs. Based on class-level structural comparison, the propylsulfonyl group is expected to confer lower calculated logP and reduced topological polar surface area (tPSA) burden relative to 4-chlorobenzylsulfonyl (CAS 1357888-68-6) and 3,4-dimethylphenylsulfonyl (CAS 1359169-69-9) analogs, while offering greater hydrophobic contact surface than methylsulfonyl [1]. Exact quantitative values (logP, tPSA) for CAS 1105213-31-7 are not available in public databases as of the search date; this inference is drawn from the known contributions of sulfonyl substituents in pyridazine SAR [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and steric profile of the 6-sulfonyl substituent |
|---|---|
| Target Compound Data | Propylsulfonyl (n-propyl, linear 3-carbon chain); exact clogP not publicly available |
| Comparator Or Baseline | 4-Chlorobenzylsulfonyl analog (CAS 1357888-68-6): larger aromatic substituent; 3,4-Dimethylphenylsulfonyl analog (CAS 1359169-69-9): bulkier aryl group; tert-Butylsulfonyl analog: branched alkyl; Cyclohexylsulfonyl analog: cyclic alkyl |
| Quantified Difference | Not quantifiable due to absence of measured values; qualitative rank-order: aryl > cyclohexyl ≈ tert-butyl > n-propyl > methyl (expected clogP trend) |
| Conditions | In silico inference from substituent fragment constants; no experimental determination identified |
Why This Matters
The intermediate lipophilicity of the propylsulfonyl group may offer a distinct pharmacokinetic profile compared to bulkier or more lipophilic analogs, relevant for CNS drug discovery programs where balanced permeability and solubility are critical.
- [1] Kuujia.com. Product listing for 3-(4-Benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine (CAS 1105213-31-7) and structural analogs including 3-(4-Benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine (CAS 1359169-69-9). Describes benzylpiperidine scaffold as enhancing lipophilicity and membrane permeability. View Source
- [2] Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Summarizes SAR trends for pyridazine derivatives; describes how substituent variation modulates physicochemical properties and target interaction. View Source
